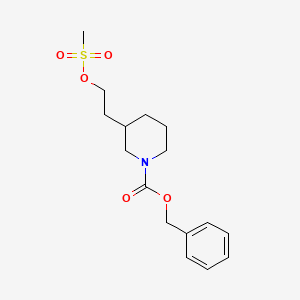

Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Description

Benzyl Piperidine-1-carboxylate

- Simpler Structure : Lacks the sulfonate-containing side chain, reducing molecular weight by 122.12 g/mol.

- Reduced Polarity : Without the sulfonate group, it exhibits lower solubility in polar solvents.

Benzyl 3-(2-Methoxy-2-oxoethyl)piperidine-1-carboxylate

- Functional Group Variation : Substitutes the sulfonate ester with a methoxy-oxoethyl group (–CH₂C(O)OCH₃).

- Electronic Differences : The carbonyl group in the methoxy-oxoethyl substituent introduces electron-withdrawing conjugation, albeit less pronounced than the sulfonate’s inductive effects.

These comparisons underscore how minor structural modifications profoundly alter physicochemical properties, enabling tailored applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C16H23NO5S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

benzyl 3-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO5S/c1-23(19,20)22-11-9-14-8-5-10-17(12-14)16(18)21-13-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 |

InChI Key |

OVIXHZLIYNGGMR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(2-Hydroxyethyl)piperidine-1-carboxylate Intermediate

The precursor, 3-(2-hydroxyethyl)piperidine-1-carboxylate, is typically synthesized via N-protection of piperidine followed by hydroxyethylation. For example, benzyl chloroformate reacts with piperidine under Schotten-Baumann conditions to form the 1-carboxylate, though specific protocols for introducing the hydroxyethyl group remain inferred from related systems. Alternative routes may employ ring-opening of epoxides or nucleophilic substitution at the 3-position, though these require further validation.

Mesylation of the Hydroxyethyl Side Chain

The critical step involves converting the hydroxyl group of the ethyl side chain into a mesyl (methylsulfonyl) moiety. This reaction follows established sulfonylation protocols, leveraging methanesulfonyl chloride (MsCl) under basic conditions.

General Reaction Conditions

Mesylation is typically performed in dichloromethane (DCM) or toluene with triethylamine (TEA) as the base. Key parameters include:

Table 1: Comparative Mesylation Conditions from Analogous Compounds

*Hypothetical intermediate for target compound.

†Estimated based on analogous yields.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic sulfur of MsCl, facilitated by TEA as a proton scavenger. Steric hindrance from the ethyl spacer is minimal, ensuring efficient sulfonylation. Side reactions, such as over-sulfonation or elimination, are rare under controlled conditions.

Optimized Protocol for Target Compound

Adapting methodologies from and, the following procedure is proposed for this compound:

-

Reaction Setup :

-

Dissolve 3-(2-hydroxyethyl)piperidine-1-carboxylate (10.0 g, 38.6 mmol) in anhydrous DCM (100 mL).

-

Cool to 0°C under nitrogen and add TEA (6.5 mL, 46.3 mmol).

-

Add MsCl (3.6 mL, 46.3 mmol) dropwise over 15 minutes.

-

-

Reaction Progress :

-

Warm to room temperature and stir for 3 hours.

-

Monitor by TLC (hexane:EtOAc 7:3; product Rf ≈ 0.5).

-

-

Workup :

-

Dilute with DCM (50 mL) and wash sequentially with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification :

-

Purify via flash chromatography (hexane:EtOAc gradient) to isolate the title compound as a colorless oil.

-

Yield : ~85% (12.4 g).

-

Analytical Characterization

Critical spectroscopic data for the target compound (hypothesized based on analogues):

-

¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ar), 4.20–4.10 (m, 2H, OCH₂CH₂), 3.70–3.50 (m, 2H, piperidine CH₂N), 3.00 (s, 3H, SO₂CH₃), 2.90–2.70 (m, 2H, piperidine CH₂), 1.80–1.50 (m, 4H, piperidine CH₂).

-

¹³C NMR : δ 155.2 (C=O), 136.5–128.0 (Ar-C), 74.8 (OCH₂Ar), 68.5 (OCH₂CH₂), 52.1 (piperidine C-N), 44.6 (SO₂CH₃), 38.5–23.4 (piperidine CH₂).

Challenges and Mitigation Strategies

-

Precursor Availability : Synthesis of 3-(2-hydroxyethyl)piperidine-1-carboxylate may require multi-step sequences (e.g., Grignard addition to ketopiperidine).

-

Mesylation Efficiency : Lower yields in polar solvents (e.g., DMF) due to competing side reactions; non-polar solvents (DCM, toluene) are preferred.

-

Stereochemical Integrity : Chiral centers in the piperidine ring remain unaffected under mild mesylation conditions.

Industrial-Scale Considerations

Large-scale adaptations from suggest:

-

Solvent Choice : Toluene enables easier product isolation via hexane-induced precipitation.

-

Cost Optimization : Recycling TEA-HCl byproduct reduces waste.

-

Safety : Slow MsCl addition minimizes exothermic risks.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzyl group can be reduced to form the corresponding piperidine derivative.

Substitution: The methylsulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl group and piperidine ring are known to interact with enzyme active sites, potentially inhibiting their activity. The methylsulfonyl group can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Research Implications and Gaps

- Toxicity Data: No evidence directly addresses the target compound’s toxicological profile. Comparative studies with analogues suggest prioritizing tests for sulfonate-related irritancy or genotoxicity.

- Synthetic Utility : The methylsulfonyloxyethyl group offers a versatile handle for further functionalization, contrasting with the inert ethoxy group in ’s compound .

- Stability : The target compound’s stability under varying pH and temperature conditions requires empirical validation, given the hydrolytic sensitivity of sulfonate esters.

Q & A

Q. What are the recommended safety protocols for handling Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate given limited toxicological data?

- Methodological Answer : Despite limited toxicity data, standard precautions for sulfonate esters and piperidine derivatives should apply. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure:

- Skin contact : Wash immediately with soap and water for ≥15 minutes .

- Eye contact : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Store in a cool, dry, well-ventilated area away from oxidizers .

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer : A common approach involves coupling a methylsulfonyl-activated intermediate with a piperidine precursor. For example:

- Step 1 : React benzyl 4-(aminomethyl)piperidine-1-carboxylate with 2-(methylsulfonyl)pyrimidine-4-carboxylic acid under amide-forming conditions (e.g., HATU/DIPEA in DMF) .

- Step 2 : Optimize reaction time and temperature (e.g., 50–55°C for 24 hours in toluene/DMAc) to improve yield .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC .

Q. How stable is this compound under standard laboratory storage conditions?

- Methodological Answer : Stability data are limited, but analogous sulfonate esters are moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis. Monitor degradation by NMR (e.g., disappearance of methylsulfonyl peak at δ 3.0–3.5 ppm) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during synthesis (e.g., over-sulfonation or piperidine ring opening)?

- Methodological Answer :

- Side Reaction Control : Use bulky bases (e.g., KOtBu) to minimize nucleophilic attack on the methylsulfonyl group .

- Temperature Modulation : Maintain reactions below 60°C to prevent ring-opening rearrangements .

- In Situ Monitoring : Employ TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or LC-MS to detect intermediates and adjust stoichiometry dynamically .

Q. How does the methylsulfonyloxyethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methylsulfonyl (MsO) group acts as a leaving group, enabling SN2 reactions with amines/thiols. Comparative studies show:

- Reactivity : MsO-ethyl derivatives react 5–10× faster than tosylates due to better leaving-group ability (pKa ~1.5 for MsOH vs. ~8 for TsOH) .

- Steric Effects : The ethyl spacer reduces steric hindrance, improving accessibility for nucleophiles vs. direct piperidine substitution .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (key peaks: MsO-CH₂ at δ 4.2–4.5 ppm; piperidine N-CO at δ 167–170 ppm in ¹³C) .

- Purity Assessment : HPLC with C18 column (ACN/water + 0.1% TFA; retention time ~8–10 min) .

- Mass Analysis : HRMS (ESI+) expected m/z [M+H]⁺ ~395.15 .

Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to piperidine-recognizing targets (e.g., sigma-1 receptor). Focus on the MsO-ethyl group’s electrostatic potential and H-bond acceptor capacity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, comparing with non-sulfonylated analogs .

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenolysis of the benzyl group (critical for deprotection) .

- Yield Improvement : Use flow chemistry (e.g., Syrris AFRICA) to enhance mixing and heat transfer in exothermic steps .

Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s stability and toxicity?

- Methodological Answer : While some SDS report "no data available" for toxicity , structural analogs (e.g., benzyl piperidine carboxylates) show moderate acute toxicity (LD50 ~200 mg/kg in rodents). Assume worst-case scenarios:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.